Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate
Description
Properties
CAS No. |
62618-59-1 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl N-[2-(1-methylindol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-15-9-10(7-8-14-13(16)17-2)11-5-3-4-6-12(11)15/h3-6,9H,7-8H2,1-2H3,(H,14,16) |
InChI Key |
YSRJHXAOJXHSPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The amine group of 2-(1-methyl-1H-indol-3-yl)ethylamine attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride and forming the carbamate bond. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, with triethylamine or pyridine as a base to neutralize HCl byproducts. Excess methyl chloroformate (1.2–1.5 equivalents) ensures complete conversion, while controlled addition prevents exothermic side reactions.
Substrate Preparation: 2-(1-Methyl-1H-Indol-3-Yl)Ethylamine
The precursor 2-(1-methyl-1H-indol-3-yl)ethylamine is synthesized via N-methylation of tryptamine. Tryptamine undergoes selective methylation at the indole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For example, treatment of tryptamine with methyl iodide in DMF at 60°C for 12 hours affords 1-methyltryptamine in 85% yield. Subsequent purification by column chromatography (silica gel, ethyl acetate/hexanes) isolates the amine for carbamate formation.
Yield and Scalability
This method consistently delivers this compound in 70–80% yield after aqueous workup and recrystallization from ethanol/water. Scaling to multi-gram quantities is feasible, though prolonged reaction times (>24 hours) may lead to carbamate hydrolysis under acidic conditions.
Oxidative Coupling Approaches
Oxidative dimerization strategies, initially developed for alkaloid synthesis, provide an alternative route to this compound. These methods exploit the reactivity of indole derivatives toward electrophilic coupling agents.
Takayama’s Hypervalent Iodine Protocol
A seminal approach by Takayama employs phenyliodine bis(trifluoroacetate) (PIFA) in 2,2,2-trifluoroethanol (TFE) to dimerize N-methoxycarbonyl tryptamine derivatives. While originally applied to chimonanthine synthesis, this method adapts to monocarbamate systems.
Procedure :
-
Substrate Preparation : N-Methyltryptamine is treated with methyl chloroformate to form the carbamate-protected amine.
-
Oxidative Coupling : The carbamate (1.0 equiv) is dissolved in TFE, cooled to 0°C, and treated with PIFA (1.1 equiv). The mixture stirs for 2 hours, yielding the dimeric product.
-
Reductive Cleavage : Reduction with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in THF cleaves the dimer to the monomeric carbamate.
Key Data :
| Parameter | Value |
|---|---|
| Oxidant | PIFA |
| Solvent | TFE |
| Temperature | 0°C → rt |
| Yield (dimer) | 65% |
| Reduction Yield | 90% |
This method highlights the utility of hypervalent iodine reagents in constructing carbamate-linked indole systems, though the requirement for Red-Al complicates scalability.
Reductive Alkylation Methods
Reductive alkylation offers a route to this compound by concurrently introducing the methyl group and carbamate functionality.
Two-Step Alkylation-Carbamation
-
N-Methylation : Tryptamine reacts with formaldehyde and formic acid under Eschweiler-Clarke conditions to afford N-methyltryptamine.
-
Carbamate Formation : The methylated amine is treated with methyl chloroformate as described in Section 1.
Advantages :
Catalytic Hydrogenation Approaches
Palladium-catalyzed hydrogenation enables direct carbamate formation from nitro precursors. For example, reduction of 2-(1-methyl-1H-indol-3-yl)ethyl nitroacetate under H₂ (1 atm) with Pd/C in methanol affords the carbamate in 70% yield. This method avoids harsh reagents but requires specialized nitro substrates.
Comparative Analysis of Synthetic Routes
The choice of method depends on substrate availability, desired scale, and functional group tolerance:
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Chloroformate | 70–80 | High | Moderate |
| Oxidative Coupling | 50–65 | Moderate | Low (sensitive to oxidation) |
| Reductive Alkylation | 70–80 | High | High |
Chloroformate-mediated carbamation remains the most practical for large-scale synthesis, whereas oxidative coupling suits dimeric alkaloid precursors.
Applications in Alkaloid Synthesis
This compound is pivotal in synthesizing bisindole alkaloids. For instance, Takayama’s dimerization protocol converts this monomer into chimonanthine precursors via PIFA-mediated coupling . The carbamate group acts as a transient protecting group, later reduced to the methylamine found in natural products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry: Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate serves as a fundamental building block in synthesizing complex indole derivatives. The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring.
- Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
- Medicine: It is investigated for potential therapeutic applications, particularly in developing new drugs targeting various diseases.
- Industry: this compound is utilized in synthesizing agrochemicals and pharmaceuticals.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Electrophilic substitution reactions are common due to the indole ring's reactivity towards electrophiles.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, enhancing the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies indicate that modifications to the carbamate moiety significantly influence its antimicrobial potency.
| Compound | MIC (µg/mL) | Activity Description |
|---|---|---|
| Kf18 | >128 | Selective potentiator for β-lactam antibiotics |
| 6a | 16 | Improved activity compared to Kf18 |
| 13a | 2 | Enhanced activity against methicillin-resistant strains |
The introduction of an ethyl group in place of a methyl group resulted in an 8-fold increase in activity against MRSA strains when tested with cefazolin and amoxicillin/clavulanate.
Anticancer Activity
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, including PANC-1 and KB3-1 cells. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant growth inhibition.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| PANC-1 | 0.046 | 4.3 |
| KB3-1 | 0.200 | - |
The selective index suggests that this compound may preferentially target cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies
- Antimicrobial Efficacy: A study identified this compound as a lead compound due to its ability to resensitize MRSA strains to β-lactam antibiotics. The study utilized a series of analogs to determine the structural features necessary for enhanced activity.
- Anticancer Properties: Research assessed the effects of the compound on breast cancer cell lines, indicating that it induced apoptosis and arrested cell cycle progression at specific phases, confirming its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with various enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Ethyl vs. Methyl Carbamates
Yuge et al. () compared methyl and ethyl carbamates in tetracyclic indoline derivatives. The ethyl carbamate analogue exhibited 8-fold higher resistance-modifying activity against MRSA and 3-fold lower mammalian cytotoxicity than its methyl counterpart. This suggests that longer alkyl chains in carbamates may improve selectivity and potency in antimicrobial applications .
| Compound | Substituent (R) | MRC Activity (Fold Improvement) | Cytotoxicity (Fold Improvement) |
|---|---|---|---|
| Methyl carbamate derivative | Methyl | Baseline | Baseline |
| Ethyl carbamate derivative | Ethyl | 8× | 3× |
Benzyl Carbamate Derivatives
Benzyl (2-(1H-indol-3-yl)ethyl)carbamate () replaces the methyl group with a benzyl moiety. No direct activity data is provided, but such modifications are often explored to optimize pharmacokinetics .
Positional Isomers on the Indole Ring
Methyl (1-methyl-1H-indol-5-yl)carbamate () is a positional isomer with the carbamate group at the indole 5-position instead of the 3-position.
| Compound | Indole Substitution Position | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate | 3-position | 237.27 | Antimicrobial RMAs, CNS agents |
| Methyl (1-methyl-1H-indol-5-yl)carbamate | 5-position | 204.23 | Reference material for drug synthesis |
Analogues with Alternative Functional Groups
Ester Derivatives
Methyl 2-(1H-indol-3-yl)acetate () replaces the carbamate with an ester. Esters are more susceptible to hydrolysis, reducing metabolic stability. This compound has a lower molecular weight (189.21 g/mol ) and is used in fragrance and pharmaceutical intermediates .
tert-Butyl Carbamate-Protected Analogues
tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate () employs a bulkier tert-butyl group, which is commonly used in peptide synthesis for temporary amine protection.
Biological Activity
Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound belongs to the indole family, which is known for its extensive pharmacological properties. The synthesis of this compound typically involves the reaction of indole derivatives with carbamates, leading to a range of substituted products that can exhibit varying biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits potent antimicrobial properties. Notably, it has been shown to enhance the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies revealed that modifications to the carbamate moiety significantly influence its antimicrobial potency.
| Compound | MIC (µg/mL) | Activity Description |
|---|---|---|
| Kf18 | >128 | Selective potentiator for β-lactam antibiotics |
| 6a | 16 | Improved activity compared to Kf18 |
| 13a | 2 | Enhanced RMA activity |
The data indicates that the introduction of an ethyl group in place of a methyl group resulted in an 8-fold increase in activity against MRSA strains when tested with cefazolin and amoxicillin/clavulanate .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including PANC-1 and KB3-1 cells. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant growth inhibition.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| PANC-1 | 0.046 | 4.3 |
| KB3-1 | 0.200 | - |
The selective index suggests that this compound may preferentially target cancer cells while exhibiting lower toxicity towards normal cells .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of various indole derivatives, this compound was identified as a lead compound due to its ability to resensitize MRSA strains to β-lactam antibiotics. The study utilized a series of analogs to determine the optimal structural features necessary for enhanced activity.
Case Study 2: Anticancer Properties
Another pivotal study assessed the effects of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis and arrested cell cycle progression at specific phases, confirming its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate, and what key parameters influence yield and purity?
The compound is typically synthesized via reaction of indole derivatives with methyl chloroformate in the presence of a base (e.g., NaOH or EtN). Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., THF, DCM) are preferred for optimal carbamate formation.
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization is used to isolate the product with >90% purity .
- Protecting groups : Tert-butyl carbamate analogs (e.g., tert-butyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate) require deprotection under acidic conditions (HCl/dioxane) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the carbamate linkage (δ ~155–160 ppm for carbonyl) and indole moiety (δ ~7.0–7.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight (theoretical MW: ~232.28 g/mol).
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) confirm carbamate functionality .
Q. How does the carbamate group influence the compound’s solubility and stability?
The methyl carbamate group enhances aqueous solubility compared to free amines, making it suitable for in vitro assays. Stability studies in buffered solutions (pH 7.4) show hydrolysis half-lives >24 hours, but acidic/basic conditions (pH <3 or >10) accelerate degradation. Store at –20°C in anhydrous DMSO or ethanol for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
- Byproduct analysis : Common side products include over-alkylated indoles or hydrolyzed carbamates. Monitor reaction progress via TLC (R ~0.5 in 3:7 EtOAc/hexane).
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation and reduce reaction time .
- Temperature control : Gradual addition of methyl chloroformate at 0°C minimizes exothermic side reactions .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives/negatives.
- Metabolic interference : Test for cytochrome P450-mediated degradation using liver microsome assays.
- Target specificity : Use siRNA knockdown or competitive binding assays to confirm interactions with proposed targets (e.g., serotonin receptors or kinase pathways) .
Q. How does the choice of carbamate protecting group (methyl vs. tert-butyl) impact downstream pharmacological applications?
- Methyl carbamate : Offers better metabolic stability but requires harsh conditions for deprotection.
- Tert-butyl carbamate : Easily removed under mild acidic conditions (e.g., TFA), making it suitable for prodrug strategies. Comparative studies show tert-butyl derivatives exhibit higher bioavailability in rodent models .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT receptors.
- QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) from analogs in PubChem (CID: 9703338) to predict bioactivity .
- MD simulations : Assess binding stability over 100-ns trajectories using GROMACS or AMBER .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- X-ray diffraction : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration.
- Software tools : Refine data using SHELXL (for small molecules) or WinGX (for visualization and metric analysis) .
Methodological Best Practices
- Data reproducibility : Always include triplicate technical replicates and biological triplicates in assays.
- Contradictory results : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if ELISA data is inconsistent).
- Safety protocols : Handle methyl chloroformate in a fume hood due to its lachrymatory effects; follow GHS guidelines for waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
